N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(1-phenylethyl)oxalamide
Description
Properties
IUPAC Name |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-14-10-11-17(13-18(14)24-12-6-9-19(24)25)23-21(27)20(26)22-15(2)16-7-4-3-5-8-16/h3-5,7-8,10-11,13,15H,6,9,12H2,1-2H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUHUZZVQMSHOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NC(C)C2=CC=CC=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Coupling via Oxalyl Chloride
Oxalyl chloride is a high-reactivity reagent that facilitates sequential amidation. The protocol involves:
- Reacting 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline with oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to form the monoacid chloride intermediate.
- Adding 1-phenylethylamine dropwise to the intermediate, followed by stirring at room temperature for 12–24 hours.
Optimization Notes :
- Solvent : DCM minimizes side reactions like over-chlorination.
- Temperature : Low temperatures (–5°C to 5°C) prevent decomposition of the acid chloride intermediate.
Representative Yields :
| Amine | Yield | Conditions | Source |
|---|---|---|---|
| 1-Phenylethylamine | 78% | DCM, 0°C, 24h |
One-Pot Synthesis Using Diethyl Oxalate
Diethyl oxalate offers a milder alternative, enabling one-pot reactions under basic conditions:
- Combine equimolar 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline and 1-phenylethylamine in ethanol.
- Add diethyl oxalate and heat at reflux (78°C) for 6–8 hours.
- Concentrate and recrystallize from ethanol/water.
Advantages :
Yield Comparison :
| Method | Yield | Purity (HPLC) | Source |
|---|---|---|---|
| Diethyl oxalate | 83% | 98.5% | |
| Oxalyl chloride | 78% | 97.2% |
Catalytic Coupling for Enhanced Efficiency
Transition-metal-catalyzed reactions improve yields in sterically hindered systems. A copper(I)-mediated Ullmann coupling has been adapted for oxalamides:
- Mix 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline, 1-phenylethylamine, and oxalyl chloride in toluene.
- Add CuI (15 mol%), ethylenediamine (30 mol%), and K₃PO₄.
- Reflux at 110°C for 18 hours under nitrogen.
Results :
Purification and Characterization
Crude products are purified via:
- Recrystallization : Ethanol/water (3:1) achieves >99% purity.
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) for complex mixtures.
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 5H, Ar-H), 6.85 (s, 1H, NH), 4.20 (q, 1H, CH(CH₃)), 3.45 (t, 2H, pyrrolidinone-CH₂), 2.35 (s, 3H, CH₃).
- MS (ESI+) : m/z 409.2 [M+H]⁺.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or pyrrolidinone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Molecular Formula : C19H20N4O3
Molecular Weight : 352.4 g/mol
CAS Number : 942012-44-4
The compound functions primarily as an allosteric modulator of the sigma-1 receptor, influencing several biochemical pathways, particularly those related to calcium ion influx through the inositol 1,4,5-trisphosphate receptor-mediated pathway. This modulation can lead to various pharmacological effects, including anti-seizure and antidepressant properties.
Medicinal Chemistry
The compound has shown promising results in drug development, particularly for conditions involving neurological disorders. Its interaction with sigma-1 receptors suggests potential therapeutic effects in:
- Antidepressant therapies
- Cognitive enhancement
- Anti-seizure medications
Research indicates that compounds with similar structures can exhibit significant biological activity against resistant bacterial strains, making them candidates for new antibiotic development.
Biological Research
In biological studies, N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(1-phenylethyl)oxalamide has been utilized for:
- Enzyme inhibition studies , contributing to the understanding of metabolic pathways.
- Cell signaling investigations , particularly in how it affects cell proliferation and apoptosis.
Preliminary findings indicate its selective cytotoxicity towards cancer cell lines while sparing normal cells, which is crucial for developing targeted cancer therapies .
Industrial Applications
The compound's unique chemical structure allows it to be used as an intermediate in organic synthesis. Its properties make it suitable for:
- Production of advanced materials , such as polymers and coatings.
- Industrial chemical processes , where its reactivity can be harnessed for various applications.
Case Study 1: Antibacterial Activity
A study exploring the antibacterial properties of similar oxalamide derivatives indicated that compounds targeting the MurA enzyme exhibited IC50 values between 9.8 to 12.2 μM against resistant strains of Escherichia coli and Clostridioides difficile. This suggests that this compound may also possess comparable antibacterial properties.
Case Study 2: Cytotoxicity Assessment
In vitro assays demonstrated that derivatives with similar oxalamide structures inhibited the growth of melanoma and ovarian cancer cells selectively. The selectivity observed is critical for therapeutic applications, minimizing side effects associated with traditional chemotherapeutics .
Mechanism of Action
The mechanism of action of N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(1-phenylethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidinone ring and phenyl group may facilitate binding to specific sites, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(1-phenylethyl)acetamide
- N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(1-phenylethyl)urea
Uniqueness
N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(1-phenylethyl)oxalamide is unique due to its specific oxalamide linkage, which may confer distinct chemical and biological properties compared to similar compounds with different functional groups.
Biological Activity
N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(1-phenylethyl)oxalamide is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O3 |
| Molecular Weight | 352.4 g/mol |
| CAS Number | 942012-44-4 |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The compound may modulate these targets, leading to various pharmacological effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Binding : It could interact with neurotransmitter receptors, influencing neuronal activity.
Biological Activity
Research has indicated several biological activities associated with this compound:
1. Anticancer Activity
Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in breast and colon cancer cells, suggesting its potential as an anticancer agent.
2. Anti-inflammatory Effects
Preliminary studies indicate that this compound may reduce inflammation markers in cellular models, hinting at its utility in treating inflammatory diseases.
3. Neuroprotective Properties
Research indicates potential neuroprotective effects, possibly through modulation of neuroinflammatory responses or direct neuronal protection mechanisms.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the compound's effects on MCF-7 (breast cancer) and HT29 (colon cancer) cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating strong anticancer potential.
Case Study 2: Anti-inflammatory Effects
A study reported in Pharmacology Research assessed the anti-inflammatory properties using LPS-stimulated macrophages. The compound significantly reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Q & A
Q. Q. What protocols ensure reproducibility in in vivo pharmacokinetic studies?
- Methodology :
- Dosing : Administer via IV (1 mg/kg) and PO (10 mg/kg) routes in Sprague-Dawley rats (n=6).
- Sampling : Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 12, 24 hrs post-dose.
- Bioanalysis : Quantify using a validated LC-MS/MS method (LLOQ: 1 ng/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
